molecular formula C11H15NO B1354522 4-Piperidin-4-ylphenol CAS No. 62614-84-0

4-Piperidin-4-ylphenol

Cat. No.: B1354522
CAS No.: 62614-84-0
M. Wt: 177.24 g/mol
InChI Key: ZDEWVCFSCQUKTE-UHFFFAOYSA-N
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Description

4-Piperidin-4-ylphenol: is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol 4-(4-piperidinyl)phenol . This compound is a building block used in various chemical syntheses and has applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Piperidin-4-ylphenol can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with phenol under specific conditions, such as the presence of a catalyst and controlled temperature. Another method includes the reduction of 4-piperidinone

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is maintained to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-4-ylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Typical substitution reactions involve the use of halogens or alkyl halides under specific conditions.

Major Products Formed:

  • Oxidation: Produces quinones and other oxidized derivatives.

  • Reduction: Results in the formation of alcohols and other reduced derivatives.

  • Substitution: Leads to the formation of alkylated phenols and other substituted derivatives.

Scientific Research Applications

4-Piperidin-4-ylphenol has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: It serves as a precursor in the synthesis of biologically active molecules.

  • Medicine: It is utilized in the development of pharmaceuticals and as a potential therapeutic agent.

  • Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Piperidin-4-ylphenol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific biochemical processes.

Comparison with Similar Compounds

4-Piperidin-4-ylphenol is similar to other phenolic compounds, such as 4-hydroxybenzoic acid and 4-aminophenol . its unique structure, particularly the presence of the piperidine ring, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity, making this compound a valuable compound in various applications.

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Properties

IUPAC Name

4-piperidin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEWVCFSCQUKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440998
Record name 4-Piperidin-4-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62614-84-0
Record name 4-Piperidin-4-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (37.7 g, 121.86 mmol) and 5% palladium on carbon (7.6 g, 3.57 mmol) in methanol (380 mL) were stirred under an atmosphere of hydrogen at 5 bar and 25° C. for 2 hours. The catalyst was removed by filtration, washed with MeOH and the solvents evaporated. The crude material was triturated with diethyl ether, then the desired product collected by filtration and dried under vacuum to afford 4-(piperidin-4-yl)phenol (20.36 g, 94%) as a solid.
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
catalyst
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (obtained as described in Example 4.1, preparation of starting materials) (37.7 g, 121.86 mmol) and 5% palladium on carbon (7.6 g, 3.57 mmol) in methanol (380 mL) were stirred under an atmosphere of hydrogen at 5 bar and 25° C. for 2 hours. The catalyst was removed by filtration, washed with MeOH and the solvents evaporated. The crude material was triturated with diethyl ether, then the desired product collected by filtration and dried under vacuum to afford 4-(piperidin-4-yl)phenol (20.36 g, 94%) as a solid.
Name
Benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
catalyst
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One

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